伪人参皂苷RI3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

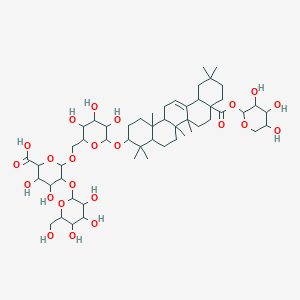

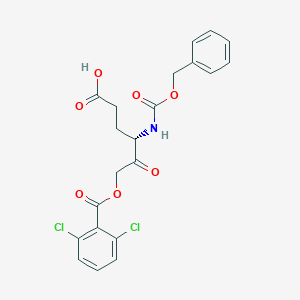

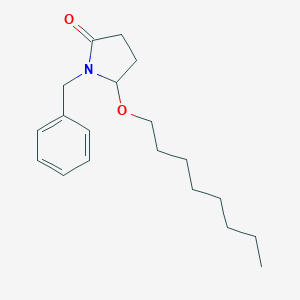

Pseudo-ginsenoside-RI3 is a type of ginsenoside, a class of natural product steroid glycosides and triterpene saponins . Ginsenosides are found almost exclusively in the plant genus Panax (ginseng), which has a long history of use in traditional medicine . Pseudo-ginsenoside-RI3 contains 160 atoms in total, including 84 Hydrogen atoms, 53 Carbon atoms, and 23 Oxygen atoms .

Molecular Structure Analysis

Ginsenosides, including Pseudo-ginsenoside-RI3, have a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .

Chemical Reactions Analysis

Ginsenosides, including Pseudo-ginsenoside-RI3, are key active components responsible for the medicinal properties of ginseng . They are involved in various chemical reactions, including redox processes that frequently pass through intermediates with short life-times . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .

Physical And Chemical Properties Analysis

Ginsenosides, including Pseudo-ginsenoside-RI3, have physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo . The diversity of physical structures and chemical properties of rare ginsenosides leads to different pharmacological effects .

科学研究应用

新型三萜皂苷的表征

伪人参皂苷RI3被鉴定为一种新型三萜皂苷,从人参伪人参中分离出来。通过物理化学方法对其进行了表征,揭示了其复杂的结构,并将其确定为药物研究中的重要化合物(Shukla, Thakur, & Pachaly, 1992)。

癌细胞凋亡诱导

研究表明,伪人参皂苷RI3在各种癌细胞中具有促凋亡作用。研究表明,它能够通过Ras/Raf/ERK/p53途径诱导肺腺癌A549细胞凋亡(Wang et al., 2018)。此外,已观察到它能够诱导肝细胞癌HepG2细胞中的保护性自噬,表明其在癌症治疗中的潜力(Zhang et al., 2021)。

抗增殖效应

研究还强调了人参皂苷衍生物对人前列腺癌细胞系的抗增殖效应。这些研究有助于理解伪人参皂苷在癌症治疗中的更广泛影响(Liu, Xu, & Che, 2000)。

心血管疾病的治疗潜力

人参皂苷,包括伪人参皂苷RI3,在心血管疾病治疗中显示出潜在益处。研究已经探讨了它们通过各种机制对心脏病的影响,包括抗氧化、血管调节和改善脂质谱(Lee & Kim, 2014)。

神经保护作用

伪人参皂苷与神经保护性质有关,特别是在脑缺血和其他神经系统疾病的背景下。这些效应与抗氧化和自噬调节等途径相关(Liu et al., 2017)。

抗抑郁活性

研究还表明伪人参皂苷具有潜在的抗抑郁活性。这包括在动物模型中对抑郁样行为的影响,暗示其在心理健康治疗中的作用(Chen et al., 2019)。

未来方向

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more glycosyltransferases and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . Furthermore, developing a ginsenoside delivery system for bifunctional drugs or carriers has attracted much attention from researchers .

属性

IUPAC Name |

6-[[6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-(3,4,5-trihydroxyoxan-2-yl)oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-43-37(63)30(56)24(55)20-69-43)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)73-44-38(64)34(60)32(58)26(72-44)21-70-46-41(36(62)35(61)40(74-46)42(66)67)75-45-39(65)33(59)31(57)25(19-54)71-45/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZJEHSXUQSQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(CO9)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudo-ginsenoside-RI3 | |

CAS RN |

143114-86-7 |

Source

|

| Record name | Pseudo-ginsenoside-RI3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143114867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)